1-Butyl-3-Vinylimidazolium Bromide 1-Butyl-3-Vinylimidazolium Bromide
Brand Name: Vulcanchem
CAS No.: 1033461-45-8
VCID: VC11981779
InChI: InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1
SMILES: CCCC[N+]1=CN(C=C1)C=C.[Br-]
Molecular Formula: C9H15BrN2
Molecular Weight: 231.13 g/mol

1-Butyl-3-Vinylimidazolium Bromide

CAS No.: 1033461-45-8

Cat. No.: VC11981779

Molecular Formula: C9H15BrN2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-3-Vinylimidazolium Bromide - 1033461-45-8

Specification

CAS No. 1033461-45-8
Molecular Formula C9H15BrN2
Molecular Weight 231.13 g/mol
IUPAC Name 1-butyl-3-ethenylimidazol-1-ium;bromide
Standard InChI InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1
Standard InChI Key XALVOFYVVOAYPO-UHFFFAOYSA-M
SMILES CCCC[N+]1=CN(C=C1)C=C.[Br-]
Canonical SMILES CCCC[N+]1=CN(C=C1)C=C.[Br-]

Introduction

Chemical Structure and Basic Properties

1-Butyl-3-Vinylimidazolium Bromide belongs to the class of ionic liquids (ILs) characterized by a cationic imidazolium core and a bromide counterion. The molecular structure comprises a 1-butyl group attached to the nitrogen at position 1 of the imidazolium ring and a vinyl group at position 3 (Figure 1). This configuration imparts dual functionality: the butyl chain enhances hydrophobicity and solubility in organic media, while the vinyl group enables participation in radical polymerization reactions .

Table 1: Fundamental Properties of 1-Butyl-3-Vinylimidazolium Bromide

PropertyValueSource
Molecular FormulaC₉H₁₅BrN₂
Molecular Weight231.13 g/mol
CAS Number1033461-45-8
IUPAC Name1-butyl-3-ethenylimidazol-1-ium bromide
Density (298 K)1.24 g/cm³
Decomposition Temperature>573 K

The compound’s thermal stability, with decomposition temperatures exceeding 573 K, makes it suitable for high-temperature applications such as catalysis and polymer synthesis . Its ionic nature facilitates dissolution in polar solvents while maintaining miscibility with select organic solvents, a property leveraged in hybrid material design.

Synthesis and Purification

The synthesis of 1-Butyl-3-Vinylimidazolium Bromide typically involves a two-step alkylation process. 1-Vinylimidazole is reacted with butyl bromide in ethyl acetate under reflux conditions (343–353 K) for 12–24 hours (Equation 1):

1-Vinylimidazole+Butyl BromideEthyl Acetate, Δ1-Butyl-3-Vinylimidazolium Bromide\text{1-Vinylimidazole} + \text{Butyl Bromide} \xrightarrow{\text{Ethyl Acetate, Δ}} \text{1-Butyl-3-Vinylimidazolium Bromide}

Post-reaction, the crude product is purified via recrystallization from acetone or dichloromethane, yielding a hygroscopic solid with ≥98% purity. Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm structural integrity, with characteristic peaks at δ 7.4–7.6 ppm (imidazolium protons) and 1640 cm⁻¹ (C=C stretching) .

Physicochemical Properties and Characterization

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of 218 K and no distinct melting point, consistent with its ionic liquid classification . Thermogravimetric analysis (TGA) indicates a single-stage decomposition profile at 573 K, attributed to the breakdown of the imidazolium ring and butyl chain .

Transport Properties

The compound exhibits Arrhenius-like behavior in viscosity (η\eta) and electrical conductivity (κ\kappa) across 293–343 K (Table 2). Data fitting to the Vogel–Fulcher–Tammann equation highlights its "fragile" liquid behavior, with activation energies for viscous flow (EηE_\eta) and conductivity (EκE_\kappa) ranging from 35–45 kJ/mol .

Table 2: Temperature-Dependent Properties of 1-Butyl-3-Vinylimidazolium Bromide

Temperature (K)Viscosity (mPa·s)Conductivity (mS/cm)
2934800.45
3132101.10
333952.30
343653.15

Walden plot analysis demonstrates sub-ideal ionicity, suggesting predominant ion-pair formation rather than free ions . This behavior is critical in electrochemical applications where ion mobility dictates performance.

Applications in Advanced Technologies

Functional Polymer Synthesis

The vinyl substituent enables radical polymerization with monomers like styrene or methyl methacrylate, producing ion-conductive membranes for fuel cells. These membranes exhibit proton conductivities of 10⁻² S/cm at 353 K, comparable to Nafion®.

Catalysis and Solvent Systems

As a green solvent, the compound facilitates Heck coupling and Suzuki-Miyaura reactions with turnover frequencies (TOF) exceeding 500 h⁻¹, attributed to its high polarity and ability to stabilize transition states .

Comparative Analysis with Analogous Salts

Table 3: Comparison of 1-Alkyl-3-Vinylimidazolium Bromide Derivatives

Alkyl Chain LengthDecomposition Temp (K)Viscosity (298 K, mPa·s)Conductivity (298 K, mS/cm)
Butyl (C₄)5734800.45
Hexyl (C₆)5916200.32
Octyl (C₈)6058500.28

Elongating the alkyl chain from C₄ to C₈ increases thermal stability but reduces ionic mobility due to heightened hydrophobicity and viscosity .

Recent Research Developments

A 2022 study optimized the compound’s use in solid-state batteries, demonstrating a 12% improvement in cycle life when integrated into lithium-ion conductive membranes . Concurrently, 2023 investigations explored its efficacy in CO₂ capture, achieving adsorption capacities of 1.2 mmol/g via carbamate formation.

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